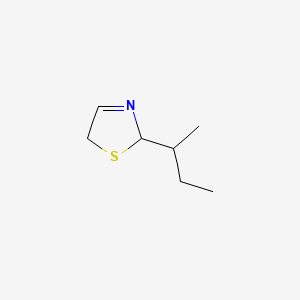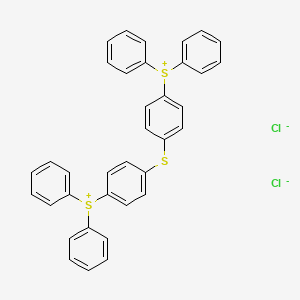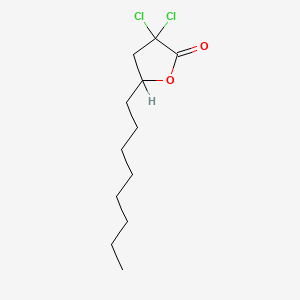
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane is a fluorinated ether with the molecular formula C6H10F4O2 and a molecular weight of 190.14 g/mol. This compound is characterized by its unique structure, which includes both ethoxy and tetrafluoroethoxy groups attached to an ethane backbone. It is primarily used as a catalyst in the industrial production of ethers and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane can be synthesized through several synthetic routes. One common method involves the reaction of ethylene oxide with 1,1,2,2-tetrafluoroethanol under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or neutral conditions.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can occur with nucleophiles such as halides or alkoxides, often requiring a polar aprotic solvent and elevated temperatures.
Major Products Formed:
Oxidation: The oxidation of this compound can yield various oxygenated products, including alcohols and ketones.
Reduction: Reduction reactions typically produce alkanes or alkenes as the major products.
Substitution: Substitution reactions can lead to the formation of halogenated or alkylated derivatives of the compound.
Scientific Research Applications
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in reactions involving fluorinated compounds.
Biology: The compound can be employed in biochemical studies to investigate the effects of fluorinated ethers on biological systems.
Industry: It is utilized as a catalyst and intermediate in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane exerts its effects depends on the specific application. In catalytic processes, it may act as a Lewis acid or base, facilitating the formation of intermediates and products. The molecular targets and pathways involved can vary, but often include interactions with functional groups on substrates or reagents.
Comparison with Similar Compounds
1-Ethoxy-2-(1,1,2,2-tetrafluoroethoxy)ethane is unique due to its combination of ethoxy and tetrafluoroethoxy groups. Similar compounds include:
1,1,2,2-Tetrafluoroethanol: This compound lacks the ethoxy group and is used in different chemical reactions.
1-Ethoxy-2-(2,2,3,3-tetrafluoroethoxy)ethane: This compound has a different arrangement of fluorine atoms, leading to distinct chemical properties and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
85567-23-3 |
|---|---|
Molecular Formula |
C6H10F4O2 |
Molecular Weight |
190.14 g/mol |
IUPAC Name |
1-(2-ethoxyethoxy)-1,1,2,2-tetrafluoroethane |
InChI |
InChI=1S/C6H10F4O2/c1-2-11-3-4-12-6(9,10)5(7)8/h5H,2-4H2,1H3 |
InChI Key |
QHWIJHPTWWGUOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



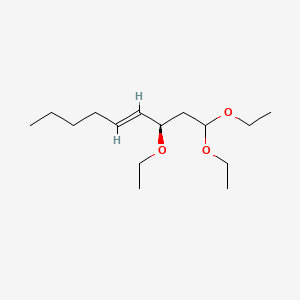
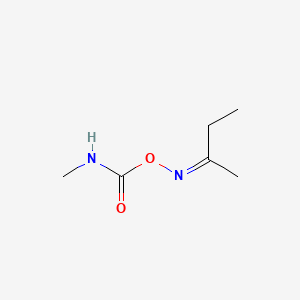
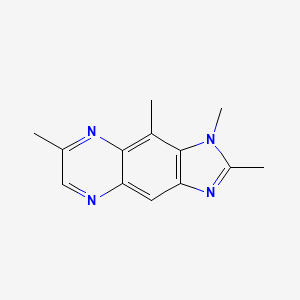

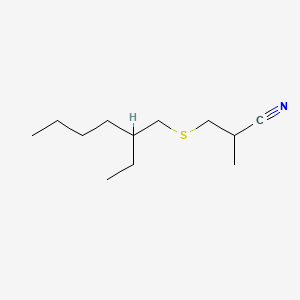
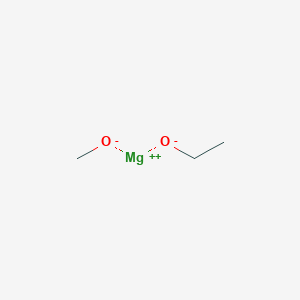
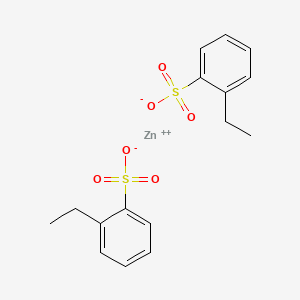
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)
